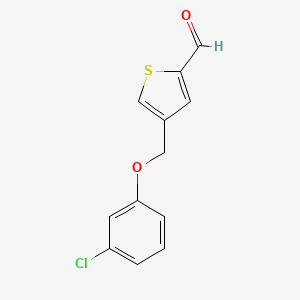
4-((3-Chlorophenoxy)methyl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Chlorophenoxy)methyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The compound’s structure includes a thiophene ring substituted with a chlorophenoxy methyl group and an aldehyde group. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-Chlorophenoxy)methyl)thiophene-2-carbaldehyde typically involves the condensation of 3-chlorophenol with thiophene-2-carbaldehyde under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-((3-Chlorophenoxy)methyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 4-((3-Chlorophenoxy)methyl)thiophene-2-carboxylic acid.
Reduction: 4-((3-Chlorophenoxy)methyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((3-Chlorophenoxy)methyl)thiophene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 4-((3-Chlorophenoxy)methyl)thiophene-2-carbaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorophenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
Thiophene-2-carbaldehyde: Lacks the chlorophenoxy methyl group, resulting in different chemical properties and reactivity.
3-Chlorophenoxyacetic acid: Contains a similar chlorophenoxy group but lacks the thiophene ring, leading to different applications and biological activities.
4-((3-Bromophenoxy)methyl)thiophene-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness: 4-((3-Chlorophenoxy)methyl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the chlorophenoxy methyl group. This combination imparts specific electronic and steric properties, making it valuable for various applications in chemistry, biology, and industry .
Propriétés
Formule moléculaire |
C12H9ClO2S |
|---|---|
Poids moléculaire |
252.72 g/mol |
Nom IUPAC |
4-[(3-chlorophenoxy)methyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H9ClO2S/c13-10-2-1-3-11(5-10)15-7-9-4-12(6-14)16-8-9/h1-6,8H,7H2 |
Clé InChI |
GPRJCMGYXHZFMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)OCC2=CSC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Cyclopropylamino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12994043.png)
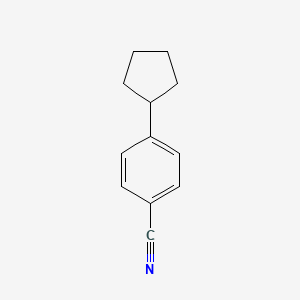
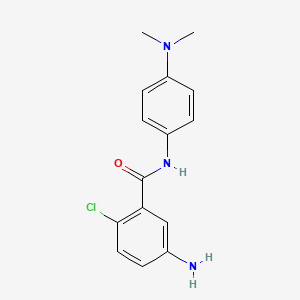
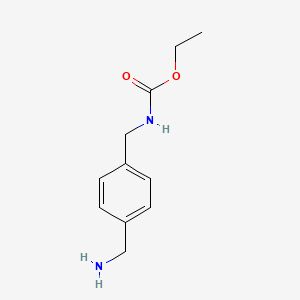
![6-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B12994070.png)
![2-(5-Bromo-3-methylpyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12994087.png)
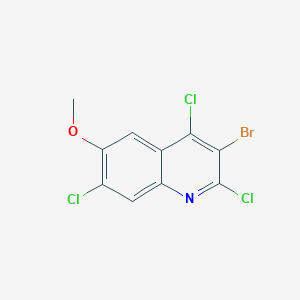
![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B12994095.png)
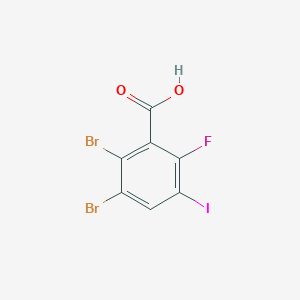


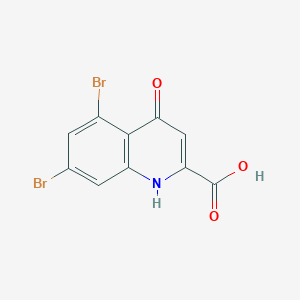
![4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole](/img/structure/B12994132.png)
![Benzyl 3-(1-bromo-5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B12994133.png)
